molecular formula C9H12Cl2Si B14630519 (Dichloromethyl)(dimethyl)phenylsilane CAS No. 57733-85-4

(Dichloromethyl)(dimethyl)phenylsilane

Cat. No.: B14630519
CAS No.: 57733-85-4
M. Wt: 219.18 g/mol
InChI Key: VFHPJVRNTIZULL-UHFFFAOYSA-N
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Description

(Dichloromethyl)(dimethyl)phenylsilane (CAS: 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Its structure consists of a silicon atom bonded to a phenyl group, a dimethyl group, and a dichloromethyl group. This configuration imparts unique reactivity, particularly in hydrolysis and nucleophilic substitution reactions, making it valuable in synthesizing silicone-based polymers and functionalized silanes . Synonyms include Methylphenyldichlorosilane and Dichlorophenylmethylsilane .

The dichloromethyl group enhances electrophilicity at the silicon center, enabling crosslinking or functionalization in materials science. Its phenyl group contributes to thermal stability and solubility in organic solvents, distinguishing it from simpler chlorosilanes .

Properties

CAS No.

57733-85-4

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

dichloromethyl-dimethyl-phenylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

VFHPJVRNTIZULL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(Cl)Cl

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Grignard method is a cornerstone for synthesizing organosilanes, leveraging nucleophilic substitution to replace chlorine atoms on silicon with organic groups. For (dichloromethyl)(dimethyl)phenylsilane, the reaction involves:

  • Preparing a dichloromethyl Grignard reagent (Cl$$_2$$CH-MgX).
  • Reacting this reagent with dimethylphenylchlorosilane (Me$$_2$$PhSiCl) in an inert solvent like tetrahydrofuran (THF).

The overall reaction is:
$$
\text{Cl}2\text{CH-MgX} + \text{Me}2\text{PhSiCl} \rightarrow \text{Cl}2\text{CH-SiMe}2\text{Ph} + \text{MgXCl}
$$
Key variables include temperature (0–140°C), solvent choice, and stoichiometry (1:1 molar ratio of Grignard reagent to silane).

Optimization and Challenges

  • Reagent Stability : Dichloromethyl Grignard reagents are less common due to the electron-withdrawing effect of chlorine, which reduces Mg-C bond stability. This necessitates low temperatures (-20°C to 0°C) and anhydrous conditions.
  • Side Reactions : Competing pathways like Wurtz coupling or over-substitution are minimized by using excess silane (1.2–1.5 equivalents) and controlled addition rates.
  • Solvent Recovery : THF and ethers are recycled via distillation, achieving >95% recovery rates.

Example Protocol :

  • Under nitrogen, Cl$$_2$$CH-MgCl (0.25 mol) is prepared from dichloromethane and Mg in THF at 50–66°C.
  • Me$$_2$$PhSiCl (0.25 mol) in THF is added dropwise to the Grignard reagent at 0°C.
  • The mixture is refluxed for 2–5 hours, filtered to remove Mg salts, and distilled to isolate the product (yield: 75–81%, purity: 99.5% by GC).

Organolithium Reagent Approach

Reaction Design

Organolithium reagents offer higher reactivity than Grignard counterparts, enabling faster reactions at lower temperatures. The synthesis proceeds via:
$$
\text{Cl}2\text{CH-Li} + \text{Me}2\text{PhSiCl} \rightarrow \text{Cl}2\text{CH-SiMe}2\text{Ph} + \text{LiCl}
$$
Advantages :

  • Shorter reaction times (1–2 hours).
  • Higher selectivity due to reduced nucleophilic byproducts.

Practical Considerations

  • Reagent Preparation : Dichloromethane is deprotonated with lithium diisopropylamide (LDA) at -78°C to generate Cl$$_2$$CH-Li.
  • Solvent Systems : Hexane or ethers are preferred for their low polarity, minimizing side reactions.

Case Study :
In a synthesis of dichloro(methyl)(3-(dimethylamino)phenyl)silane, Cl$$_2$$CH-Li reacted with a chlorosilane at -78°C, yielding 75% product after quenching with HCl and purification via vacuum distillation.

Redistribution Reactions

Catalytic Substituent Exchange

Redistribution involves equilibrating silanes with different substituents in the presence of catalysts like AlCl$$3$$:
$$
2\ \text{Me}
2\text{PhSiCl} + \text{SiCl}4 \rightleftharpoons \text{Cl}2\text{CH-SiMe}_2\text{Ph} + \text{byproducts}
$$
Limitations :

  • Poor selectivity due to random substituent exchange.
  • Requires high temperatures (100–150°C) and yields <50%.

Hydrosilylation Routes

Silicon-Hydrogen Bond Functionalization

Hydrosilylation of alkynes or alkenes with Si-H-containing precursors (e.g., Me$$2$$PhSiH) could theoretically introduce dichloromethyl groups. However, this method is impractical for Cl$$2$$CH-Si bonds due to:

  • Regioselectivity Issues : Competing anti-Markovnikov pathways.
  • Chlorination Challenges : Post-synthesis chlorination of CH$$3$$-Si groups to Cl$$2$$CH-Si is inefficient and prone to over-chlorination.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Grignard Reaction 75–81% 99.5% Moderate High
Organolithium 70–75% 98% High Moderate
Redistribution <50% 90% Low Low

Key Insights :

  • The Grignard method balances yield and scalability, making it industrially preferred.
  • Organolithium routes suit small-scale, high-purity applications but require cryogenic conditions.

Purification and Characterization

Distillation Techniques

  • Vacuum Distillation : Boiling points of Cl$$2$$CH-SiMe$$2$$Ph (~180–200°C at 10 mmHg) necessitate fractional distillation under reduced pressure.
  • Azeotropic Distillation : Co-distillation with toluene removes trace THF or ethers.

Analytical Methods

  • GC-MS : Confirms molecular ion peaks (m/z ≈ 246 for M$$^+$$).
  • NMR Spectroscopy :
    • $$^1$$H NMR: δ 0.5–1.0 (Si-Me$$2$$), δ 5.5–6.5 (Cl$$2$$CH).
    • $$^29$$Si NMR: δ -15 to -20 ppm.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Variations

The reactivity and applications of organosilicon compounds are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
(Dichloromethyl)(dimethyl)phenylsilane C₇H₈Cl₂Si Phenyl, dimethyl, dichloromethyl 191.13 Precursor for silicone polymers; high electrophilicity
Ethoxy(dimethyl)phenylsilane C₁₀H₁₆O₂Si Phenyl, dimethyl, ethoxy 214.36 Coupling agent in coatings/adhesives; hydrolyzes to form siloxanes
Chloro(methyl)diphenylsilane C₁₃H₁₃ClSi Diphenyl, methyl, chloro 232.78 Intermediate in silicone synthesis; steric hindrance from diphenyl groups
Dichloro(cyclohexyl)phenylsilane C₁₂H₁₆Cl₂Si Phenyl, cyclohexyl, dichloro 259.25 Enhanced steric bulk; specialized synthesis applications
Dichloromethylsilane CH₄Cl₂Si Dichloromethyl 115.02 Highly reactive; used in semiconductor processing
Key Observations:
  • Reactivity : The dichloromethyl group in the target compound increases electrophilicity compared to ethoxy or methyl substituents, enabling faster hydrolysis and crosslinking .
  • Thermal Stability : Phenyl groups (as in the target compound and Chloro(methyl)diphenylsilane) enhance thermal resistance compared to aliphatic analogues like Dichloromethylsilane .
  • Steric Effects : Dichloro(cyclohexyl)phenylsilane’s cyclohexyl group introduces steric hindrance, reducing reactivity but improving selectivity in certain syntheses .

Reactivity and Hydrolysis Behavior

  • (Dichloromethyl)(dimethyl)phenylsilane: Undergoes rapid hydrolysis in the presence of moisture, generating HCl and silanols, which can condense into siloxane networks .
  • Ethoxy(dimethyl)phenylsilane: Hydrolyzes more slowly due to the ethoxy group’s lower leaving-group ability, forming less acidic byproducts (ethanol instead of HCl) .
  • Chloro(methyl)diphenylsilane : The chloro group hydrolyzes readily, but steric hindrance from diphenyl groups slows reaction kinetics compared to the target compound .

Q & A

Q. How can environmental impacts of (Dichloromethyl)(dimethyl)phenylsilane be mitigated in large-scale research?

  • Methodological Answer :
  • Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Lifecycle Assessment (LCA) : Track siloxane byproducts using GC-MS and optimize reaction atom economy (>70%) .

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